(S)-(+)-1-Indanyl isocyanate

Descripción general

Descripción

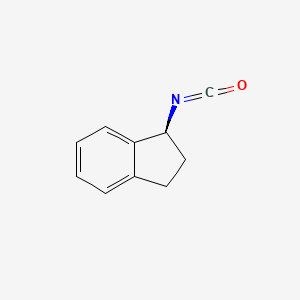

(S)-(+)-1-Indanyl isocyanate is an organic compound characterized by the presence of an isocyanate group (-N=C=O) attached to an indane ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-1-Indanyl isocyanate typically involves the reaction of (S)-(+)-1-indanol with phosgene or its derivatives. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which subsequently decomposes to yield the desired isocyanate. The reaction conditions generally include the use of an inert solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of isocyanates, including this compound, often employs the phosgene method due to its efficiency. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These methods include the thermal decomposition of carbamates and the use of carbonylation reactions .

Análisis De Reacciones Químicas

Types of Reactions

(S)-(+)-1-Indanyl isocyanate undergoes various chemical reactions, including:

Addition Reactions: Reacts with alcohols to form urethanes.

Substitution Reactions: Reacts with amines to form ureas.

Hydrolysis: Reacts with water to form carbamic acid, which decomposes to form an amine and carbon dioxide.

Common Reagents and Conditions

Alcohols: Reacts under mild conditions to form urethanes.

Amines: Reacts under mild conditions to form ureas.

Major Products

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Amines and Carbon Dioxide: Formed from hydrolysis.

Aplicaciones Científicas De Investigación

Organic Synthesis

(S)-(+)-1-Indanyl isocyanate serves as a versatile building block in organic synthesis. Its unique isocyanate functional group allows for various chemical reactions, including:

- Ugi Reactions : This compound can participate in Ugi multicomponent reactions, forming complex molecules with diverse functionalities. The ability to create libraries of compounds makes it valuable for drug discovery and development .

- Cyclization Reactions : It has been utilized in cyclization reactions to form cyclic compounds, which are often crucial in pharmaceutical applications. The stereochemistry of this compound allows for the formation of enantiomerically enriched products, enhancing its utility in synthesizing chiral drugs .

Medicinal Chemistry

In the field of medicinal chemistry, this compound has shown promise as a precursor for various bioactive compounds:

- Anticancer Agents : Research indicates that derivatives of this compound can exhibit anticancer properties. The compound's reactivity allows it to form adducts with biological nucleophiles, potentially leading to the development of novel anticancer agents .

- Neuroprotective Compounds : Studies have explored the use of this isocyanate in synthesizing neuroprotective agents. The ability to modify its structure can lead to compounds that may protect neuronal cells from oxidative stress and apoptosis .

Material Science

The applications of this compound extend into material science, particularly in polymer chemistry:

- Polyurethane Production : As an isocyanate, it can be utilized in the production of polyurethanes. These polymers are widely used in coatings, adhesives, and elastomers due to their excellent mechanical properties and durability .

- Coating Formulations : The compound can be incorporated into coating formulations to enhance performance characteristics such as chemical resistance and adhesion properties. Its reactivity allows for cross-linking with polyols, leading to robust coatings suitable for various industrial applications .

Case Study 1: Ugi Reaction Applications

A study demonstrated the use of this compound in a Ugi reaction to synthesize a library of 2,5-disubstituted pyrrolidines. The reaction yielded products with moderate to good diastereoselectivities, showcasing the compound's utility in generating diverse chemical entities for further biological evaluation .

Case Study 2: Neuroprotective Synthesis

Research focused on synthesizing neuroprotective agents using this compound as a key intermediate. The resulting compounds were tested for their ability to inhibit neuronal cell death induced by oxidative stress, highlighting their potential therapeutic applications in neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of (S)-(+)-1-Indanyl isocyanate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product .

Comparación Con Compuestos Similares

Similar Compounds

Phenyl Isocyanate: Similar in reactivity but lacks the indane ring system.

Methyl Isocyanate: More volatile and toxic, used in industrial applications.

Toluene Diisocyanate (TDI): Used in the production of polyurethanes, more reactive due to the presence of two isocyanate groups.

Uniqueness

(S)-(+)-1-Indanyl isocyanate is unique due to its chiral nature and the presence of the indane ring system, which can impart specific stereochemical properties to the products formed from its reactions. This makes it particularly valuable in asymmetric synthesis and the development of chiral materials .

Actividad Biológica

(S)-(+)-1-Indanyl isocyanate is a chiral isocyanate compound that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound has the following chemical structure:

- Molecular Formula: C10H9NO

- Molecular Weight: 175.19 g/mol

- CAS Number: 5003681

The compound exhibits a reactive isocyanate functional group, which is known for its ability to form covalent bonds with nucleophiles, including amino acids and proteins.

Isocyanates are recognized for their electrophilic nature, allowing them to react with nucleophilic sites in biological molecules. The reactivity of this compound can lead to the formation of thiocarbamates when reacting with glutathione (GSH), a major cellular nucleophile. This reaction can influence various biological processes, including protein modification and signal transduction pathways.

Case Studies and Research Findings

- Cellular Uptake and Reactivity:

- Cytotoxicity and Selective Targeting:

- Protein Modification:

Data Table: Biological Activity Summary

Synthesis Methods

This compound can be synthesized through various methods, including:

- Direct Reaction: Indene can react with isocyanates under specific conditions to yield this compound.

- Chiral Resolution: Techniques such as enzymatic resolution or chromatography can be employed to obtain the enantiomerically pure form of the compound.

Potential Applications

The unique properties of this compound suggest several potential applications:

- Bioconjugation: Used as a tool for labeling biomolecules in live-cell imaging.

- Cancer Therapy: Its selective cytotoxic effects make it a candidate for developing targeted therapies against cancer.

- Chemical Biology Research: Serves as a probe to study protein interactions and modifications.

Propiedades

IUPAC Name |

(1S)-1-isocyanato-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-11-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-6H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEHOPNFOYAYTA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@H]1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426975 | |

| Record name | (S)-(+)-1-INDANYL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745783-81-7 | |

| Record name | (1S)-2,3-Dihydro-1-isocyanato-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(+)-1-INDANYL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.